

# "2-Chloro-6-methylquinoline-3-carbaldehyde CAS number and molecular structure"

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## Compound of Interest

Compound Name: 2-Chloro-6-methylquinoline-3-carbaldehyde

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An In-Depth Technical Guide to **2-Chloro-6-methylquinoline-3-carbaldehyde**: Synthesis, Structure, and Synthetic Applications

## Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of **2-Chloro-6-methylquinoline-3-carbaldehyde**, a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's core characteristics, synthesis, chemical reactivity, and its significant role in the creation of novel functional molecules.

## Core Compound Identification and Properties

**2-Chloro-6-methylquinoline-3-carbaldehyde** is a substituted quinoline derivative that has garnered significant attention as a versatile synthetic intermediate.<sup>[1]</sup> Its structure, featuring a reactive aldehyde group and a displaceable chlorine atom on the quinoline core, makes it a valuable precursor for a wide array of more complex heterocyclic systems.<sup>[2][3]</sup>

The fundamental physicochemical properties of this compound are summarized in the table below, providing essential data for laboratory use.

Property	Value	Source(s)
CAS Number	73568-27-1	[1][4]
Molecular Formula	C <sub>11</sub> H <sub>8</sub> ClNO	[4][5]
Molecular Weight	205.64 g/mol	[1][4]
IUPAC Name	2-chloro-6-methylquinoline-3-carbaldehyde	[4]
Synonyms	2-chloro-6-methyl-3-quinolinecarbaldehyde, 2-Chloro-3-formyl-6-methylquinoline	[1]
Appearance	Cream-colored solid	[1]
Melting Point	120-125 °C (lit.)	
Purity	Typically ≥96-97% (HPLC)	[1]
InChI Key	FSLNYYZJXMGKHK-UHFFFAOYSA-N	
SMILES	<chem>Cc1ccc2nc(Cl)c(C=O)cc2c1</chem>	[6]

## Molecular Structure and Crystallography

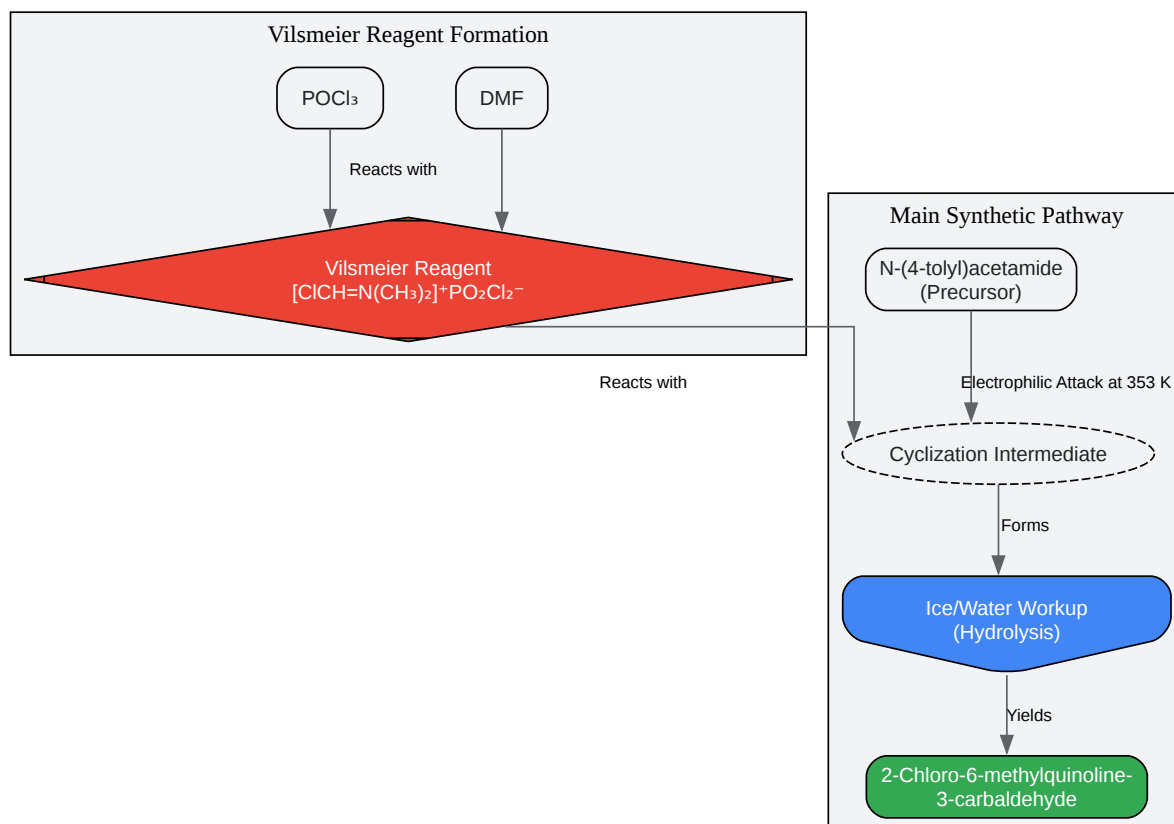
The molecular architecture of **2-Chloro-6-methylquinoline-3-carbaldehyde** is defined by a fused bicyclic system consisting of a benzene ring and a pyridine ring, forming the quinoline core. Key substituents include a methyl group at the 6-position, a chlorine atom at the 2-position, and a carbaldehyde (formyl) group at the 3-position.

Single-crystal X-ray diffraction studies have provided precise insights into its three-dimensional structure.[5][7] The quinolinyl fused-ring system is nearly planar, with a root-mean-square (r.m.s.) deviation of just 0.013 Å.[5][7][8] The formyl group is slightly twisted out of this plane, with a reported C—C—C—O torsion angle of 13.5 (4)°.[5][7][8] This structural rigidity and defined geometry are crucial for its role as a scaffold in designing targeted bioactive molecules.

## Synthesis via Vilsmeier-Haack Reaction

The most prominent and efficient method for synthesizing 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction.<sup>[5][9][10]</sup> This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride ( $\text{POCl}_3$ ) and a substituted amide like N,N-dimethylformamide (DMF), to achieve cyclization and formylation of an appropriate acetanilide precursor in a one-pot process.<sup>[10][11]</sup>

The causality behind this choice of reaction is its high efficiency and atom economy in constructing the bicyclic quinoline system with the desired functionalities already in place. The electron-rich acetanilide undergoes electrophilic substitution by the Vilsmeier reagent, leading to cyclization and subsequent formation of the chloroquinoline carbaldehyde upon workup.<sup>[9]</sup>



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**Caption:** Vilsmeier-Haack synthesis workflow for the target compound. (Within 100 characters)

## Experimental Protocol: Synthesis of 2-Chloro-6-methylquinoline-3-carbaldehyde

The following protocol is adapted from established literature procedures.[5] It is a self-validating system where successful synthesis can be confirmed by melting point analysis and

spectroscopic methods.

Materials:

- N-(4-tolyl)acetamide
- Phosphorus oxychloride ( $\text{POCl}_3$ )
- N,N-dimethylformamide (DMF)
- Petroleum ether
- Ethyl acetate
- Crushed ice

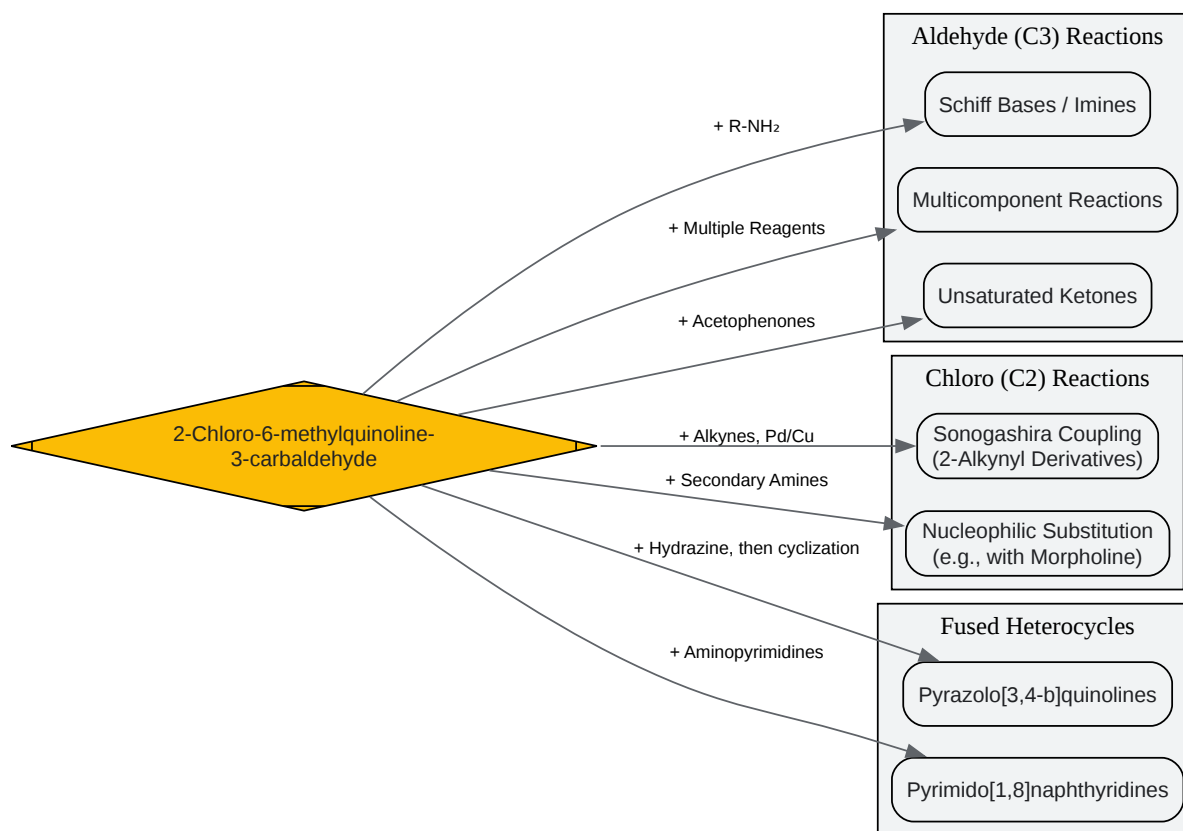
Procedure:

- Vilsmeier Reagent Preparation: In a fume hood, carefully add phosphorus oxychloride ( $\text{POCl}_3$ , 70 mmol) to N,N-dimethylformamide (DMF, 30 mmol) at 273 K (0 °C) with stirring. This exothermic reaction forms the Vilsmeier-Haack adduct.
- Reaction with Acetanilide: Add N-(4-tolyl)acetamide (10 mmol) to the prepared Vilsmeier reagent.
- Heating: Heat the reaction mixture at 353 K (80 °C) for approximately 15 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[\[10\]](#)
- Workup: After the reaction is complete, cool the mixture and carefully pour it onto crushed ice. A precipitate will form.
- Isolation: Collect the solid product by filtration and wash it with cold water. Dry the collected white/cream-colored solid.[\[5\]](#)
- Purification: Purify the crude product by recrystallization from a suitable solvent system, such as a petroleum ether/ethyl acetate mixture, to yield the final product.[\[5\]](#)

## Chemical Reactivity and Synthetic Utility

**2-Chloro-6-methylquinoline-3-carbaldehyde** is a bifunctional molecule, with reactivity centered at the C2-chloro and C3-aldehyde positions. This dual reactivity makes it an exceptionally valuable precursor for constructing fused and binary heterocyclic systems.<sup>[2][3][12]</sup>

- **Reactions at the Aldehyde Group:** The formyl group readily undergoes condensation reactions with various nucleophiles. For instance, it reacts with primary amines or hydrazines to form Schiff bases or hydrazones, respectively.<sup>[2][10]</sup> It can also participate in multicomponent reactions, reacting with active methylene compounds and amines to build complex molecular scaffolds in a single step.<sup>[2]</sup>
- **Reactions at the Chloro Group:** The chlorine atom at the C2 position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups (e.g., amines, alkynes) onto the quinoline ring.<sup>[2]</sup>
- **Combined Reactivity:** Many synthetic strategies utilize both reactive sites. For example, a condensation reaction at the aldehyde group can be followed by an intramolecular cyclization involving displacement of the C2-chloro group to form fused ring systems like pyrazolo[3,4-b]quinolines.<sup>[2]</sup>



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**Caption:** Reactivity hubs of **2-Chloro-6-methylquinoline-3-carbaldehyde**. (Within 100 characters)

## Applications in Drug Discovery and Materials Science

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of many natural products and synthetic drugs.<sup>[12][13]</sup> **2-Chloro-6-methylquinoline-3-carbaldehyde** serves as a key starting material for derivatives with a wide spectrum of biological activities.

- **Pharmaceuticals:** It is a building block for compounds investigated for anti-cancer, anti-inflammatory, antibacterial, antifungal, and antimalarial properties.<sup>[12][13][14]</sup> The ability to easily derivatize the core structure allows for the systematic exploration of structure-activity relationships (SAR) to optimize therapeutic efficacy.
- **Agrochemicals and Dyes:** Its versatile chemistry is also applied in the synthesis of agrochemicals and fluorescent dyes, where the quinoline core can impart desirable photophysical or biological properties.<sup>[1][14]</sup>

## Spectroscopic Characterization

While full spectral data requires experimental acquisition, the expected spectroscopic signatures can be predicted based on the molecular structure:

- **<sup>1</sup>H NMR:** Key signals would include a singlet for the aldehydic proton (CHO) in the downfield region ( $\delta$  9-11 ppm), singlets for the methyl (CH<sub>3</sub>) and aromatic protons, and multiplets for the other protons on the quinoline core.<sup>[9]</sup>
- **<sup>13</sup>C NMR:** A signal for the carbonyl carbon of the aldehyde would appear significantly downfield ( $\delta$  > 180 ppm). Other characteristic signals would correspond to the aromatic carbons and the methyl carbon.
- **IR Spectroscopy:** A strong absorption band characteristic of the C=O stretch of the aldehyde would be prominent (around 1690-1715 cm<sup>-1</sup>), along with bands for aromatic C=C stretching.<sup>[9]</sup>

## Safety and Handling

Based on available safety data, **2-Chloro-6-methylquinoline-3-carbaldehyde** is classified with the GHS07 pictogram, indicating it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Standard laboratory precautions, including the use of personal protective equipment (gloves, safety glasses) and handling in a well-ventilated fume hood, are recommended. Store in an inert atmosphere at room temperature.



## Conclusion

**2-Chloro-6-methylquinoline-3-carbaldehyde** is a high-value, versatile chemical intermediate. Its straightforward synthesis via the Vilsmeier-Haack reaction and the orthogonal reactivity of its chloro and aldehyde functional groups provide a robust platform for the synthesis of diverse and complex heterocyclic compounds. Its continued application in academic and industrial research, particularly in the fields of drug discovery and materials science, underscores its importance as a foundational building block for innovation.

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